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molecular formula C8H7FINO B1333731 N-(2-fluoro-4-iodophenyl)acetamide CAS No. 97760-94-6

N-(2-fluoro-4-iodophenyl)acetamide

Cat. No. B1333731
M. Wt: 279.05 g/mol
InChI Key: HRBWAJGVVZVRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07101886B2

Procedure details

N-(2-Fluoro-4-iodo-phenyl)-acetamide (63 g, 226 mmol) was dissolved in HPMA (100 mL). Copper(1) cyanide (20.6 g, 230 mmol) was added and the mixture heated to an external temperature of 153° C. for 5 h. The hot reaction mixture was poured into water (1 L) with stirring. A large amount of solid formed. The solid was filtered and washed with water (200 mL). The solid was extracted by heating in a flask with methylene chloride (500 mL) for 15 min. The solid was filtered off, washed with methylene chloride (3×100 mL). The combined organic extracts were washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered and concentrated to give a brown-orange solid. Ethanol (100 mL) was added and the mixture heated to reflux. The solid did not all dissolve. The cooled mixture was filtered to give a light brown solid. The filtrate was concentrated to ½ volume and cooled overnight to give a further crop of solid. The combined solids were washed with cold ethanol (30 mL) and dried under vacuum to give 30 g (168 mmol). Yield: 75%; mp 173° C.; 1H NMR (400 MHz, DMSO-d6) δ 10.3 (br s, 1H, NH), 8.3 (t, J=8.2 Hz, 1H), 7.9 (d, J=10.7 Hz, 1H), 7.67 (d, J=10.7 Hz, 1H), 2.16 (s, 3H, Me).
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Copper(1) cyanide
Quantity
20.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:12])[CH3:11].[Cu][C:14]#[N:15].O.C(O)C>CC(O)COC(C(C)=C)=O>[C:14]([C:6]1[CH:5]=[CH:4][C:3]([NH:9][C:10](=[O:12])[CH3:11])=[C:2]([F:1])[CH:7]=1)#[N:15]

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)NC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(COC(=O)C(=C)C)O
Step Two
Name
Copper(1) cyanide
Quantity
20.6 g
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
153 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A large amount of solid formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The solid was extracted
TEMPERATURE
Type
TEMPERATURE
Details
by heating in a flask with methylene chloride (500 mL) for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with methylene chloride (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown-orange solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to reflux
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a light brown solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a further crop of solid
WASH
Type
WASH
Details
The combined solids were washed with cold ethanol (30 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give 30 g (168 mmol)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC(=C(C=C1)NC(C)=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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